![molecular formula C8H8N2O B1337349 Imidazo[1,2-A]pyridine-7-methanol CAS No. 342613-80-3](/img/structure/B1337349.png)

Imidazo[1,2-A]pyridine-7-methanol

Vue d'ensemble

Description

Imidazo[1,2-A]pyridine-7-methanol is a bicyclic system with a bridgehead nitrogen atom . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . Its IUPAC name is imidazo[1,2-a]pyridin-7-ylmethanol . The CAS Number is 342613-80-3 .

Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridine-7-methanol has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-A]pyridines have been developed . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-A]pyridine-7-methanol consists of a fused nitrogen-bridged heterocyclic compound . The InChI code is 1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 .Chemical Reactions Analysis

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-A]pyridine derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-A]pyridine-7-methanol has a molecular weight of 148.16 . It is a solid at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Development

Imidazo[1,2-A]pyridine-7-methanol serves as a “drug prejudice” scaffold in medicinal chemistry due to its structural characteristics that are conducive to drug development . Its fused bicyclic heterocycle structure is integral in creating compounds with potential therapeutic effects.

Material Science: Structural Character

In material science, the structural character of Imidazo[1,2-A]pyridine-7-methanol is exploited for designing materials with specific properties. Its robustness makes it suitable for creating new materials with desired durability and functionality .

Agrochemicals: Pesticide and Herbicide Design

This compound is a significant structural component in the design of agrochemicals, including pesticides and herbicides. Its versatility allows for the synthesis of compounds that can be tailored to target specific agricultural pests and weeds .

Optoelectronics: Device Fabrication

Imidazo[1,2-A]pyridine-7-methanol derivatives show promise in optoelectronic device fabrication. Their luminescent properties are particularly useful in creating components for devices that require precise light emission and control .

Sensors: Chemical Detection

The compound’s derivatives are used to develop sensors that can detect chemical changes. These sensors are valuable in various industries, including environmental monitoring and industrial process control .

Oncology: Anti-Cancer Drug Synthesis

Researchers are exploring the use of Imidazo[1,2-A]pyridine-7-methanol in the synthesis of anti-cancer drugs. Its ability to be modified at the molecular level allows for the creation of drugs that can target cancer cells with high specificity .

Imaging: Confocal Microscopy and Imaging

The luminescent properties of Imidazo[1,2-A]pyridine-7-methanol make it a candidate for use as emitters in confocal microscopy and imaging. This application is crucial for medical diagnostics and research, providing a way to visualize cells and tissues in detail .

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, Imidazo[1,2-A]pyridine-7-methanol is used to synthesize ligands that can bind to metal ions. These ligands are essential for creating complex structures with metals for various chemical applications .

Mécanisme D'action

Target of Action

Imidazo[1,2-A]pyridine-7-methanol is a derivative of imidazo[1,2-a]pyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Pharmacokinetics

The pharmacokinetics of related compounds are often studied to predict the bioavailability of new compounds .

Result of Action

Related compounds have been shown to cause oxidative stress, generate protein damage, and rupture dna in certain cell types .

Action Environment

The interaction with methanol has been shown to stabilize all species by means of hydrogen-bonding and facilitate the location of the stationary points .

Safety and Hazards

Orientations Futures

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent advances in the synthesis of imidazo[1,2-A]pyridines from 2016 to 2021 from various substrates have been summarized . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-A]pyridines and all frequent challenges associated with the reported methods .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLKIIQYXAJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453332 | |

| Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-A]pyridine-7-methanol | |

CAS RN |

342613-80-3 | |

| Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

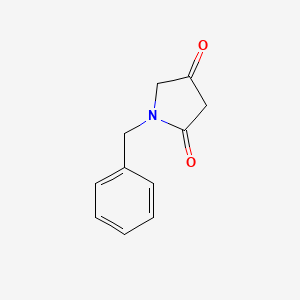

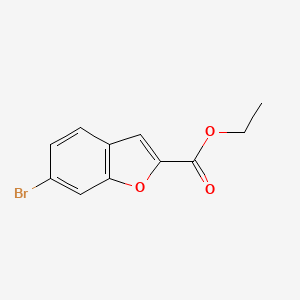

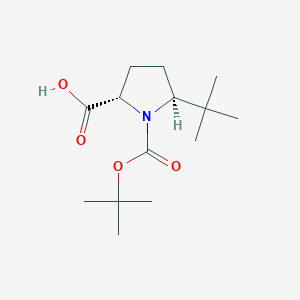

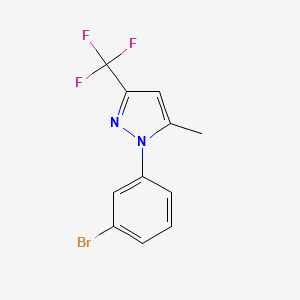

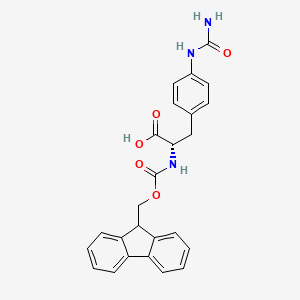

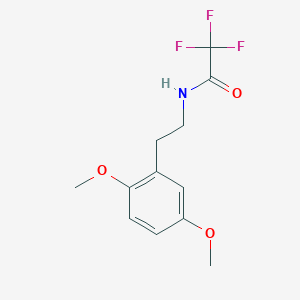

Synthesis routes and methods I

Procedure details

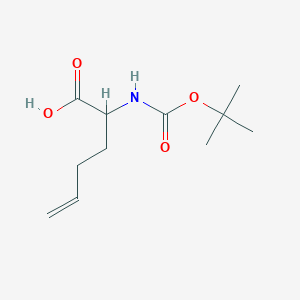

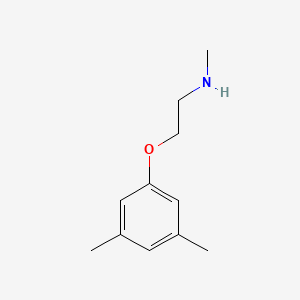

Synthesis routes and methods II

Procedure details

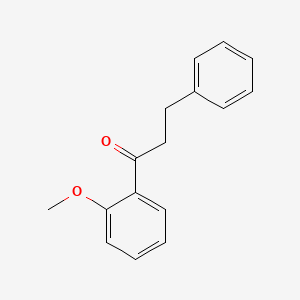

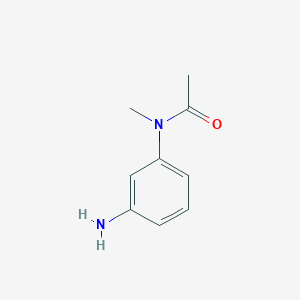

Synthesis routes and methods III

Procedure details

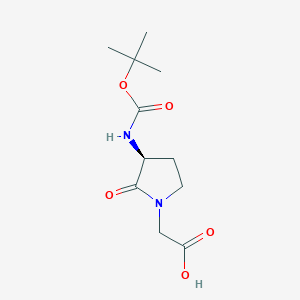

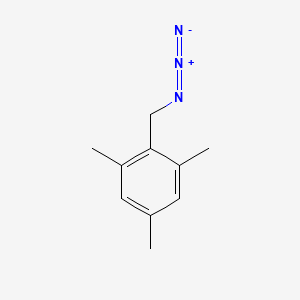

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)